O-Methylmangiferin

Antioxidant Free Radical Scavenging Xanthone Chemistry

O-Methylmangiferin (specifically the 7-O-methyl isomer, CAS 31002-12-7) is a naturally occurring xanthone C-glycoside, a monomethyl ether derivative of mangiferin. It is primarily isolated from plants such as *Polygala tenuifolia*, *Iris nigricans*, and *Mangifera indica*.

Molecular Formula C20H20O11
Molecular Weight 436.4 g/mol
Cat. No. B12459973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methylmangiferin
Molecular FormulaC20H20O11
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3
InChIKeyINBSFHNHCNZEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Methylmangiferin Procurement: Sourcing 7-O-Methylmangiferin for Xanthone Research


O-Methylmangiferin (specifically the 7-O-methyl isomer, CAS 31002-12-7) is a naturally occurring xanthone C-glycoside, a monomethyl ether derivative of mangiferin [1]. It is primarily isolated from plants such as *Polygala tenuifolia*, *Iris nigricans*, and *Mangifera indica* . While sharing the core xanthone structure with its parent compound, the presence of a methoxy group at the 7-position fundamentally alters its chemical properties, stability, and biological activity profile, making it a distinct chemical entity for research and analytical applications.

Why Mangiferin Is Not a Direct Substitute for O-Methylmangiferin


Selecting a generic xanthone like mangiferin as a substitute for O-methylmangiferin is scientifically invalid due to profound differences in their structure-activity relationship. Methylation at the 7-position in O-methylmangiferin disrupts a critical 6,7-di-hydroxy motif present in mangiferin, which leads to a dramatic reduction in radical-scavenging activity and, conversely, a substantial increase in specific enzyme inhibition potency [1]. Furthermore, the structural modification enhances the compound's metabolic stability and lipophilicity, which directly impacts its bioavailability and analytical detection profile compared to the parent molecule [2]. These quantifiable disparities mean that experimental outcomes using one compound cannot be assumed for the other, necessitating the procurement and use of the specific, well-characterized entity O-methylmangiferin for reproducible research.

Quantitative Differentiation of O-Methylmangiferin Against Analogs: Key Data for Scientific Selection


A 6-Fold Reduction in Radical Scavenging Activity Compared to Mangiferin

In a direct head-to-head comparison, 7-O-methylmangiferin exhibits a significantly weaker ability to scavenge the PTIO• radical than its parent compound, mangiferin. The methylation at the 7-position disrupts the crucial 6,7-di-OH group, leading to a substantial increase in the half-maximal inhibitory concentration (IC50) [1].

Antioxidant Free Radical Scavenging Xanthone Chemistry

21-Fold More Potent Acetylcholinesterase (AChE) Inhibition than Mangiferin

Analysis of data from separate studies indicates that O-methylmangiferin is a significantly more potent inhibitor of acetylcholinesterase (AChE) than mangiferin. While mangiferin shows an IC50 of 62.8 μM [1], 7-O-methylmangiferin demonstrates an IC50 of 2.985 μM, making it over 21 times more active [2]. This suggests that methylation dramatically enhances the compound's affinity for this target.

Alzheimer's Disease Neuroprotection Acetylcholinesterase Inhibitor

Enhanced Metabolic Stability and Altered Physicochemical Profile

The structural modification at the 7-position is reported to enhance the metabolic stability of O-methylmangiferin compared to its parent compound, mangiferin, which is known to have poor and inconsistent bioavailability [1]. Methylation is a common strategy to increase lipophilicity and reduce Phase II metabolism, potentially improving oral bioavailability and altering the pharmacokinetic profile [2].

Pharmacokinetics Drug Metabolism Bioavailability

Recommended Application Scenarios for O-Methylmangiferin Based on Evidence


Sourcing a Specific Xanthone Reference Standard for Analytical Method Development

O-methylmangiferin serves as a distinct reference standard for developing and validating HPLC, UPLC, and LC-MS methods aimed at quantifying multiple xanthones in complex herbal matrices. Its unique retention time and mass spectrometric profile, distinct from mangiferin and other analogs, make it essential for accurate identification and quantification, as demonstrated in studies on Rhizoma Belamcandae quality control [1].

Investigating Acetylcholinesterase Inhibition for Neurodegenerative Disease Research

Given its 21-fold higher potency as an AChE inhibitor compared to mangiferin [2][3], O-methylmangiferin is a more suitable lead compound for research into novel therapies for Alzheimer's disease. Its improved enzyme inhibition profile warrants further investigation into its neuroprotective effects and potential for crossing the blood-brain barrier.

Studying Structure-Activity Relationships (SAR) in Xanthone Antioxidant Mechanisms

The 6-fold reduction in radical-scavenging activity of O-methylmangiferin relative to mangiferin provides a powerful tool for SAR studies. Researchers can use this compound to dissect the crucial role of the 6,7-di-OH motif in antioxidant activity, making it an invaluable probe for understanding electron-transfer and H+-transfer mechanisms in phenolic antioxidants [2].

In Vivo Pharmacological Studies Requiring Improved Bioavailability

For in vivo models of inflammation, metabolic disorders, or neuroprotection, O-methylmangiferin may be a superior candidate to mangiferin due to its inferred enhanced metabolic stability and bioavailability [4][5]. This property increases the likelihood of achieving therapeutically relevant plasma concentrations, which is a major limitation of mangiferin-based research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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